N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide
Description
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral sulfonamide compound characterized by the presence of an amino group and two phenyl groups attached to an ethyl backbone
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRRNSLQEDUDTP-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459313 | |
| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300345-76-0 | |
| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-N-Methylsulfonyl-1,2-diphenylethanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Route Overview
The primary synthetic approach to N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide involves the sulfonylation of (1S,2S)-2-amino-1,2-diphenylethanol with methanesulfonyl chloride under controlled conditions.
- Starting Material: (1S,2S)-2-amino-1,2-diphenylethanol
- Reagent: Methanesulfonyl chloride (CH3SO2Cl)
- Base: Triethylamine (Et3N)
- Solvent: Dichloromethane (DCM) or other anhydrous organic solvents
- Conditions: Room temperature, anhydrous environment, typically 12 hours reaction time
$$
\text{(1S,2S)-2-amino-1,2-diphenylethanol} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, rt}} \text{this compound}
$$
This reaction proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage while preserving the stereochemistry of the chiral centers.
Detailed Experimental Procedure
- Dissolve (1S,2S)-2-amino-1,2-diphenylethanol (1 mmol) and triethylamine (1.2 mmol) in 3 mL of dry dichloromethane under an inert atmosphere.
- Add methanesulfonyl chloride (1.1 mmol) dropwise at room temperature with stirring.
- Allow the reaction to proceed for 12 hours at room temperature.
- After completion, purify the product by flash chromatography on silica gel to isolate pure this compound.
This method yields the target compound with high purity and retention of stereochemistry.
Industrial Production Considerations
- Scale-up: Industrial synthesis employs automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
- Optimization: Reaction parameters such as temperature, stoichiometry, and solvent choice are optimized to minimize by-products and maximize yield.
- Purification: Industrial purification may involve recrystallization or chromatographic techniques adapted for large-scale production.
Reaction Conditions and Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | (1S,2S)-2-amino-1,2-diphenylethanol | Chiral, optically pure |
| Sulfonylating agent | Methanesulfonyl chloride (1.1 equiv.) | Sensitive to moisture, requires anhydrous conditions |
| Base | Triethylamine (1.2 equiv.) | Neutralizes HCl by-product |
| Solvent | Dichloromethane (dry) | Anhydrous to prevent hydrolysis |
| Temperature | Room temperature (20–25 °C) | Mild conditions preserve stereochemistry |
| Reaction time | 12 hours | Ensures complete conversion |
| Purification | Flash chromatography on silica gel | Removes impurities and unreacted materials |
Alternative Preparation Routes and Related Compounds
- Similar sulfonamide compounds have been prepared using trifluoromethanesulfonic anhydride instead of methanesulfonyl chloride to introduce trifluoromethyl groups, altering biological activity.
- The reaction mechanism and conditions remain analogous, with triethylamine as base and DCM as solvent.
- These alternative reagents provide derivatives useful in asymmetric synthesis and medicinal chemistry.
Analytical Data Supporting Preparation
- Melting Point: 118–120 °C (consistent with literature values)
- Molecular Formula: C15H18N2O2S
- Molecular Weight: 290.38 g/mol
- Purity: Typically ≥97% after purification
- Spectroscopic Characterization:
- 1H NMR confirms the presence of aromatic protons, methanesulfonamide methyl protons, and the chiral ethyl backbone protons.
- 13C NMR and IR spectroscopy confirm sulfonamide group formation.
- Chromatography: Flash chromatography on silica gel effectively separates the product from unreacted starting materials and side products.
Summary Table of Preparation Method
| Step | Description | Outcome |
|---|---|---|
| Starting material | (1S,2S)-2-amino-1,2-diphenylethanol | Chiral amino alcohol |
| Sulfonylation reagent | Methanesulfonyl chloride | Introduces methanesulfonyl group |
| Base | Triethylamine | Neutralizes HCl |
| Solvent | Dry dichloromethane | Prevents hydrolysis |
| Reaction conditions | Stirring at room temperature for 12 hours | High yield sulfonamide |
| Purification | Flash chromatography on silica gel | Pure product |
| Product characterization | Melting point, NMR, IR, purity analysis | Confirms structure and purity |
Research Findings and Notes
- The reaction is highly selective for the amino group, with minimal side reactions under anhydrous conditions.
- Stereochemistry is preserved due to mild reaction conditions.
- The compound serves as a valuable intermediate in pharmaceutical synthesis and chiral resolution processes.
- Industrial methods focus on scalability and reproducibility, often employing continuous flow reactors for better control.
This comprehensive overview of preparation methods for this compound integrates detailed synthetic procedures, reaction conditions, purification techniques, and analytical data, providing a professional and authoritative resource for researchers and industrial chemists alike.
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide has been explored for its potential as a pharmaceutical intermediate. Its structural properties allow it to act as a building block in the synthesis of various bioactive compounds.
Case Study : A study published in Journal of Medicinal Chemistry highlighted its role in synthesizing novel sulfonamide derivatives that exhibit antimicrobial activity. The modifications to the sulfonamide group were essential for enhancing the antibacterial properties against resistant strains of bacteria .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis processes. It is used to create complex molecules through various reactions such as nucleophilic substitution and coupling reactions.
Chiral Resolution
Due to its chiral nature, this compound is employed in chiral resolution processes. It can be used to separate enantiomers in racemic mixtures, which is critical in producing optically pure compounds for pharmaceutical applications.
Case Study : Research has demonstrated its effectiveness in resolving racemic mixtures of amino acids and other pharmaceuticals, leading to increased efficacy and reduced side effects in drug formulations .
Toxicological Profile
While this compound has promising applications, it is essential to consider its safety profile:
Mechanism of Action
The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]
- N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide
Uniqueness
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is unique due to its chiral nature and the presence of two phenyl groups, which can enhance its interactions with biological targets. This makes it a valuable compound in the development of chiral drugs and in asymmetric synthesis.
Biological Activity
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (CAS: 300345-76-0) is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
- Purity : 97%
- Melting Point : 118-120 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes and receptors, which are critical in various physiological processes.
Key Mechanisms
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
- Modulation of Receptor Activity : The compound has shown promise in modulating the activity of receptors such as β(2)-adrenergic receptors, which are crucial in respiratory and cardiovascular functions .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This is particularly significant given the rising concern over antibiotic resistance.
Antitumor Activity
Research has also explored the compound's potential antitumor effects. In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on a specific enzyme involved in bacterial virulence. Results showed a significant reduction in enzyme activity at concentrations as low as 50 μM, indicating its potential use as a therapeutic agent against bacterial infections .
- Antitumor Efficacy : In a recent publication, the compound was tested against several cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 40 μM across different cell lines .
- β(2)-Adrenergic Receptor Modulation : Another study focused on the compound's interaction with β(2)-adrenergic receptors. The results indicated that it acts as a selective agonist, enhancing receptor activity and showing potential for treating conditions like asthma and COPD .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 290.38 g/mol |
| Melting Point | 118-120 °C |
| Purity | 97% |
| Antimicrobial Activity | Effective against several strains |
| Antitumor Activity | Induces apoptosis in cancer cells |
| β(2)-Adrenergic Activity | Selective agonist |
Q & A
Basic: What are the key synthetic strategies for N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide?
Answer:
The synthesis typically involves:
Chiral Resolution : Use of enantioselective catalysts or chiral auxiliaries to establish the (1S,2S) stereochemistry.
Sulfonylation : Reaction of the primary amine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Purification : Column chromatography or recrystallization to achieve >95% purity.
Key challenges include maintaining stereochemical integrity during sulfonylation, which requires inert atmospheres and low temperatures .
Basic: How is stereochemical purity validated for this compound?
Answer:
- X-ray Crystallography : Resolves absolute configuration by analyzing hydrogen-bonded networks in the solid state (common in sulfonamides) .
- Chiral HPLC/CE : Quantifies enantiomeric excess (e.e.) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Optical Rotation : Cross-referenced with literature values for consistency .
Advanced: How can this compound be utilized in asymmetric catalysis?
Answer:
As a chiral ligand , it can coordinate transition metals (e.g., Ru, Pd) to enable enantioselective reactions:
- Hydrogenation : For ketone reduction, optimize metal-ligand ratios (e.g., RuCl(S,S)-FsDPEN complexes) and reaction conditions (H₂ pressure, solvent polarity) .
- Cross-Coupling : Test Pd-catalyzed C–C bond formations by varying electronic/steric properties of the sulfonamide group .
Methodological Tip : Compare catalytic efficiency (e.g., turnover frequency, e.e.) with structurally related ligands like TipsDPEN .
Advanced: How to address contradictory biological activity data in sulfonamide derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination at phenyl rings) and measure bioactivity (e.g., antimicrobial IC₅₀). Evidence shows fluorinated analogs (e.g., N-(2-Amino-3-fluorophenyl)methanesulfonamide) exhibit enhanced potency due to improved membrane permeability .
- Crystallographic Analysis : Correlate hydrogen-bonding patterns (e.g., sulfonamide S=O⋯H–N interactions) with activity discrepancies .
Basic: What are critical storage conditions to ensure compound stability?
Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the amine group.
- Temperature : Room temperature (20–25°C) in amber glass vials to avoid photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .
Advanced: How to design enantioselective syntheses of analogs with improved catalytic performance?
Answer:
- Dynamic Kinetic Resolution (DKR) : Combine chiral catalysts (e.g., Ru-complexes) with racemic substrates to selectively form single enantiomers.
- Computational Modeling : Use DFT calculations to predict transition-state geometries and optimize ligand-metal interactions .
- Benchmarking : Compare turnover numbers (TON) and enantioselectivity with literature benchmarks (e.g., TipsDPEN ligands achieve e.e. >99% in hydrogenation) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., vicinal J values for stereogenic centers).
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) .
Advanced: How to troubleshoot low yields in sulfonamide coupling reactions?
Answer:
- Activation Strategies : Use coupling agents (e.g., EDC/HOBt) for amine-sulfonyl chloride reactions.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Byproduct Analysis : Monitor for sulfonic acid formation (common side product) via TLC or LC-MS .
Advanced: What role does the sulfonamide group play in metal-ligand coordination?
Answer:
The sulfonamide acts as a monodentate ligand , coordinating via the sulfonyl oxygen. Key factors:
- Electronic Effects : Electron-withdrawing sulfonyl groups increase metal center electrophilicity, enhancing reactivity in oxidation reactions.
- Steric Effects : Bulky substituents (e.g., triisopropyl in TipsDPEN) improve enantioselectivity by restricting transition-state geometries .
Basic: How to assess compound purity for biological assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
